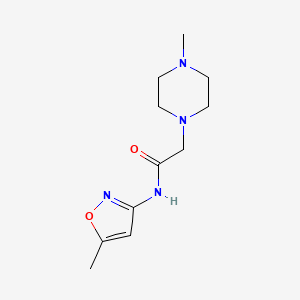![molecular formula C12H11NO3S2 B5631609 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5631609.png)
4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that include thiophene derivatives, which are known for their diverse applications in material science, pharmaceuticals, and organic electronics. The specific structure of 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid suggests its potential utility in these fields due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategies like cross-Claisen condensation and reactions under microwave irradiation, which are adaptable for creating a wide range of thiophene-based compounds with specific functional groups (Mathieu et al., 2015; Davoodnia et al., 2009). These synthetic routes allow for the introduction of various substituents, enabling the design of molecules with desired properties.
Molecular Structure Analysis
Thiophene derivatives' molecular structures are crucial in determining their electronic and optical properties. Studies involving molecular and electronic structure analyses, such as AM1 and MNDO methods, help optimize the geometry of thiophene compounds for specific applications (Buemi, 1989). These analyses contribute to understanding the conformational dynamics and electronic transitions within these molecules.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cross-Claisen condensation and reactions under microwave irradiation, which lead to diverse thiophene-based structures (Mathieu et al., 2015; Davoodnia et al., 2009). These reactions are pivotal in tailoring the chemical properties of thiophene derivatives for specific functional applications.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray diffraction analysis and spectroscopic studies provide insights into the crystal structure and physical state of these compounds, which are essential for their application in material science and organic electronics (Ji, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, of thiophene derivatives are directly related to their structural features. Quantum chemical calculations and experimental studies help elucidate these properties, guiding the development of thiophene-based materials with desired chemical behaviors (Buemi, 1989).
Safety and Hazards
Sigma-Aldrich, a supplier of this compound, does not provide specific safety or hazard information . They note that the buyer assumes responsibility to confirm product identity and/or purity . Therefore, proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.
Propriétés
IUPAC Name |
4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-6-7(2)18-11(9(6)12(15)16)13-10(14)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDLCWADFMXRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)

![(3aR*,6aR*)-2-allyl-5-(4-methoxy-2-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631567.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![5-acetyl-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5631589.png)
![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5631605.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
